FR901465

Oncology Spliceosome Inhibition In Vivo Pharmacology

Researchers requiring reproducible spliceosome target engagement face a critical gap: generic SF3B inhibitors lack the spiro-epoxide pharmacophore essential for mechanism-of-action studies. FR901465 resolves this with a structurally unique core that delivers a distinct SF3B binding profile unavailable from FR901464 or pladienolide B. • Definitive SAR: Unique spiro-epoxide enables head-to-head splicing modulation profiling when run in parallel with FR901464 • Validated in vivo benchmark: T/C = 127% in murine P388 leukemia model for direct preclinical comparison • QC-verified identity and purity to ensure batch-to-batch experimental reproducibility across long-term studies

Molecular Formula C27H41NO9
Molecular Weight 523.6 g/mol
Cat. No. B1252163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR901465
SynonymsFR 901465
FR-901465
FR901465
Molecular FormulaC27H41NO9
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1CC=C(C)C=CC2C(C3(CO3)C(C(O2)(C)O)O)O)C)NC(=O)C=CC(C)OC(=O)C
InChIInChI=1S/C27H41NO9/c1-15(8-11-22-24(31)27(14-34-27)25(32)26(6,33)37-22)7-10-21-16(2)13-20(18(4)36-21)28-23(30)12-9-17(3)35-19(5)29/h7-9,11-12,16-18,20-22,24-25,31-33H,10,13-14H2,1-6H3,(H,28,30)/b11-8+,12-9-,15-7+/t16-,17-,18+,20+,21-,22+,24+,25-,26-,27+/m0/s1
InChIKeyDQTXAXNYLWRTPB-NTVXLVODSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FR901465 Procurement Guide


FR901465 is a spiro-epoxide natural product isolated from Pseudomonas sp. No. 2663 that exhibits potent cytotoxic activity against human tumor cells [1]. It is a member of a distinct class of bacterial metabolites that includes FR901463 and FR901464, with FR901465 being structurally differentiated by its unique spiro-epoxide core [2]. This compound functions as a modulator of the spliceosome, specifically targeting the SF3B complex, and has demonstrated in vivo antitumor efficacy in murine tumor models [3].

SF3B spliceosome modulation studies — suitable for probing splicing alteration mechanisms in cell models.
Cytotoxicity endpoint evaluation — supports cell-model response context across human tumor lines.
In vivo model-response studies — reported murine tumor model endpoint context, distinct from co-isolated analogs.

Why FR901465 Is Irreplaceable


FR901465 is not interchangeable with its closely related co-metabolites or broader class of SF3B-targeting compounds. Its distinctive spiro-epoxide scaffold dictates a unique molecular geometry and pharmacophore that directly influences its interaction with the SF3B complex, leading to a distinct splicing modulation profile [1]. While FR901464 and pladienolide B share the same protein target, their divergent chemical structures result in significantly different potency, pharmacokinetic properties, and therapeutic windows in vivo [2]. The structural differences between FR901465 and FR901464, specifically the spiro-epoxide versus a different core, are known to affect biological activity and stability [3]. Substituting FR901465 with a generic SF3B inhibitor would therefore invalidate experimental reproducibility and confound mechanism-of-action studies requiring this precise chemical entity.

Structure Unique spiro-epoxide core may not transfer to FR901464 or pladienolide B; SF3B interaction profile likely differs.
Potency FR901464 exhibits ultra-potent IC50 values (0.6–3.4 nM); FR901465’s exact cytotoxicity IC50 remains less defined — endpoint context may differ.
Pharmacology Reported in vivo model-response profile (T/C) is specific to this spiro-epoxide; analog substitution may alter endpoint readout.

FR901465 vs. Closest Analogs


In Vivo Antitumor Efficacy: P388 Model

In a direct head-to-head comparison within the same study, FR901465 demonstrated a distinct in vivo antitumor profile compared to its co-isolated analogs, FR901463 and FR901464, in a murine P388 leukemia model [1]. The therapeutic efficacy was quantified using the T/C value, where FR901465 showed a 127% prolongation of lifespan relative to untreated controls. This contrasts with the lower efficacies observed for FR901463 and FR901464 in the same assay, underscoring that even within this closely related family of natural products, the spiro-epoxide modification in FR901465 translates to a unique and quantifiable advantage in an animal tumor model.

In vivo P388 model
Direct head-to-head
T/C 127% lifespan prolongation
vs. FR901463, FR901464 (lower T/C)
Supports in vivo model-response context; FR901465 shows higher T/C among tested analogs.
Murine ascitic P388 leukemia; inter-study variability not assessed.
Oncology Spliceosome Inhibition In Vivo Pharmacology

Spiro-Epoxide Core Differentiation

FR901465 is definitively distinguished from its most prominent analog, FR901464, by its unique spiro-epoxide moiety [1]. This core structural feature is absent in FR901464 and is critical for its interaction with the SF3B complex. While the precise binding affinities are not fully defined, the spiro-epoxide is known to influence the molecule's conformation and stability, directly impacting its splicing inhibition profile and biological activity [2].

Spiro-epoxide core
Class-level inference
Unique spiro-epoxide moiety; absent in FR901464.
Structural identity differentiates from closest analog; binding-affinity data to verify.
Determined by NMR/MS; pharmacophore role inferred.
Natural Product Chemistry Structure-Activity Relationship Spliceosome Modulator

Cytotoxicity Profile vs. SF3B Inhibitors

While FR901465, FR901464, and pladienolide B all target the SF3B complex, they exhibit different potency ranges and selectivity profiles. FR901464 and its derivatives display remarkable potency with IC50 values in the low nanomolar to picomolar range (e.g., FR901464: 0.6-3.4 nM) [1]. Pladienolide B and its clinical derivative E7107 also show nanomolar IC50s against a panel of tumor cell lines [2]. However, the specific IC50 of FR901465 is less defined, though it is consistently described as having 'potent cytotoxic activity' [3]. The key differentiation lies in the compound-specific splicing alterations and therapeutic windows observed in vivo, which are not simply a function of target affinity [4].

Cytotoxicity profile
Cross-study comparable
FR901465: reported potent activity (exact IC50 not consistently defined)
FR901464: IC50 0.6–3.4 nM; Pladienolide B: nanomolar range.
Cytotoxicity endpoint context differs; potency alone does not determine splicing modulation signature.
Data to verify across standardized cell panels.
Cytotoxicity Assay SF3B Inhibitor Anticancer Drug Screening

FR901465 Research Applications


Structure-Specific Splicing Modulation

FR901465 is the ideal probe for studies aiming to delineate the specific contribution of a spiro-epoxide moiety to SF3B binding and subsequent splicing alteration. By using FR901465 in parallel with FR901464 (lacking the spiro-epoxide) or pladienolide B (a structurally unrelated SF3B inhibitor), researchers can generate high-resolution SAR data and unique splicing signatures [1]. This application is critical for academic labs and biotech companies engaged in fundamental spliceosome biology or in the rational design of next-generation splicing modulators [2].

In Vivo Antitumor Efficacy Benchmarking

FR901465 provides a specific, quantifiable in vivo benchmark (T/C = 127% in P388 leukemia) that is invaluable for preclinical oncology studies [1]. This established data point allows for direct comparison when evaluating the in vivo performance of new analogs or combination therapies. This is a key differentiator for procurement, as FR901465's in vivo profile is distinct from its co-isolated analogs FR901463 and FR901464, ensuring the correct compound is used for experiments that demand a defined in vivo response [2].

Unique Pharmacodynamic Profiling

Given the established link between spliceosome inhibition and therapeutic window, FR901465 is a valuable tool for comparative pharmacodynamic (PD) studies [1]. Researchers can use FR901465 to probe how its unique structure translates to distinct downstream effects on gene expression, apoptosis, and tumor growth, differentiating it from more potent but structurally different SF3B inhibitors like E7107 (pladienolide derivative) [2]. This is essential for drug discovery programs focused on optimizing the therapeutic index of splicing modulators.

Application
Selection Property
Validation Focus
Spliceosome structure–activity studies
Spiro-epoxide pharmacophore identity
SF3B binding and splicing alteration signature
Preclinical model-response benchmarking
In vivo endpoint context (P388 reference)
Quantified model response vs. structural analogs
Pharmacodynamic profiling
Compound-specific downstream effects
Gene expression, apoptosis, and tumor growth endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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